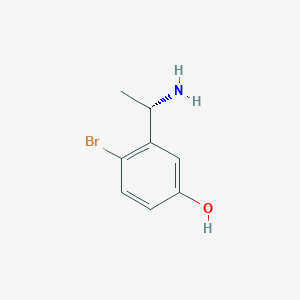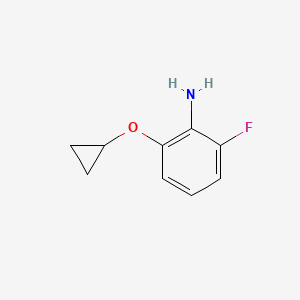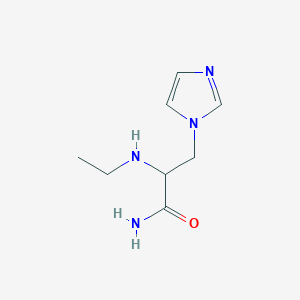 ketone](/img/structure/B13618087.png)
[(E)-4-Fluorostyryl](trifluoromethyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Fluorostyryl ketone is a compound that features both a fluorostyryl group and a trifluoromethyl ketone group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Fluorostyryl ketone typically involves the reaction of 4-fluorostyrene with trifluoromethyl ketone under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (E)-4-Fluorostyryl ketone may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-Fluorostyryl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(E)-4-Fluorostyryl ketone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development.
Industry: In industrial applications, (E)-4-Fluorostyryl ketone is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketone: Shares the trifluoromethyl ketone group but lacks the fluorostyryl group.
4-Fluorostyrene: Contains the fluorostyryl group but lacks the trifluoromethyl ketone group.
Fluoromethyl aryl ketones: Similar structure but with different substituents on the aromatic ring.
Uniqueness
(E)-4-Fluorostyryl ketone is unique due to the combination of the fluorostyryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations and interactions .
Properties
Molecular Formula |
C10H6F4O |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H/b6-3+ |
InChI Key |
XIPCNHGCKOIUGA-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/no-structure.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)


![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)




![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

